

# 4-bromo-5-fluoro-2-nitrophenol molecular weight and formula

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## Compound of Interest

Compound Name: 4-Bromo-5-fluoro-2-nitrophenol

Cat. No.: B1526921

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An In-Depth Technical Guide to **4-Bromo-5-fluoro-2-nitrophenol**: Properties, Synthesis, and Applications in Drug Discovery

## Abstract

This technical guide provides a comprehensive overview of **4-bromo-5-fluoro-2-nitrophenol**, a halogenated nitroaromatic compound of increasing importance in medicinal chemistry and synthetic research. We delve into its fundamental chemical properties, including its precise molecular weight and formula, and present a detailed analysis of its physicochemical characteristics. This document outlines a representative synthetic pathway, discusses the mechanistic rationale behind the procedural choices, and explores the compound's strategic applications as a versatile building block in the development of novel therapeutics. Furthermore, this guide includes detailed protocols for safe handling and analytical characterization, designed to meet the rigorous standards of research and drug development professionals.

## Chemical Identity and Physicochemical Properties

**4-Bromo-5-fluoro-2-nitrophenol** is a polysubstituted phenol derivative. Its chemical structure is characterized by a benzene ring functionalized with a hydroxyl group, a nitro group, a bromine atom, and a fluorine atom. The specific arrangement of these functional groups imparts unique reactivity and makes it a valuable intermediate in organic synthesis.[1]

The definitive molecular formula for this compound is  $C_6H_3BrFNO_3$ .<sup>[2][3]</sup> Its calculated molecular weight is 235.99 g/mol .<sup>[3][4]</sup>

A summary of its key identifiers and computed physicochemical properties is provided below.

Property	Value	Source(s)
IUPAC Name	4-bromo-5-fluoro-2-nitrophenol	
CAS Number	1016234-87-9	<sup>[2][3][5]</sup>
Molecular Formula	$C_6H_3BrFNO_3$	<sup>[2][3]</sup>
Molecular Weight	235.99 g/mol	<sup>[3][4]</sup>
Appearance	Crystalline solid	<sup>[5]</sup>
Boiling Point	266.8 ± 35.0 °C (Predicted)	<sup>[5]</sup>
Density	1.965 ± 0.06 g/cm <sup>3</sup> (Predicted)	<sup>[5]</sup>
pKa	5.35 ± 0.27 (Predicted)	<sup>[5]</sup>
Storage Conditions	Keep in dark place, Inert atmosphere, Room temperature	<sup>[5]</sup>

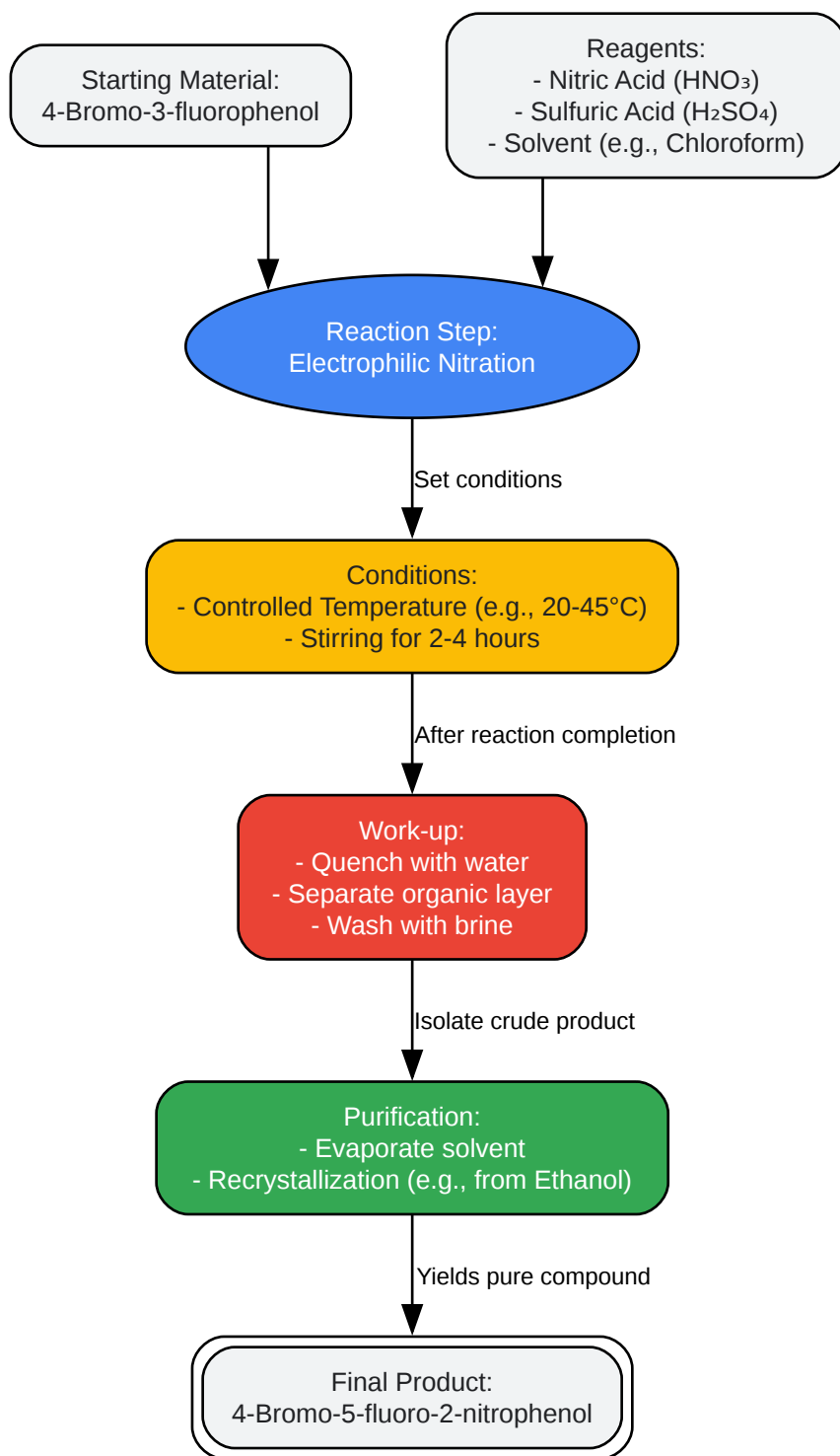
## Synthesis and Mechanistic Insights

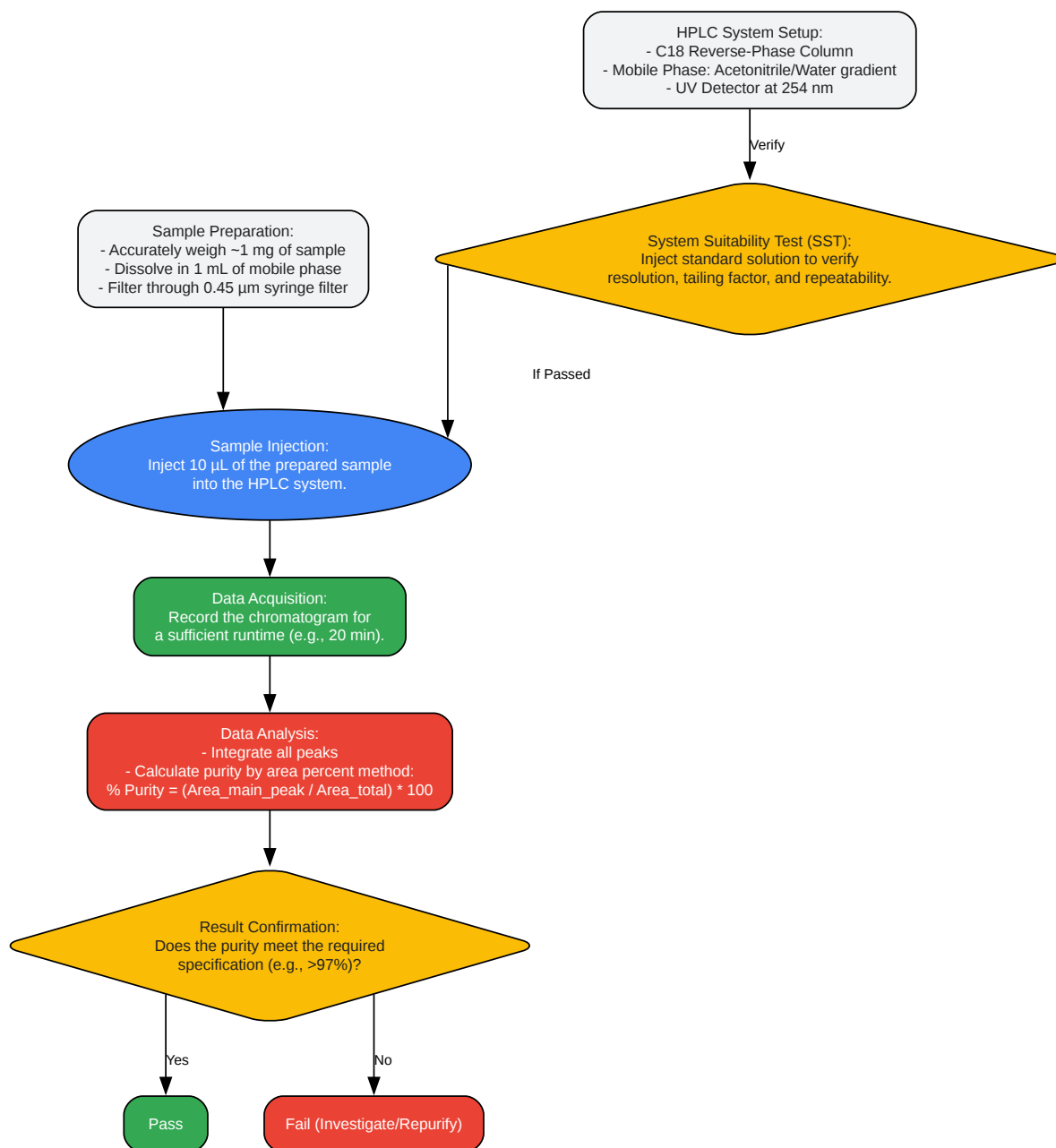
The synthesis of substituted nitrophenols often involves the electrophilic nitration of a corresponding phenol precursor. For **4-bromo-5-fluoro-2-nitrophenol**, a logical and commonly employed strategy is the nitration of 4-bromo-3-fluorophenol. The hydroxyl and halogen substituents direct the incoming electrophile (the nitronium ion,  $NO_2^+$ ) to specific positions on the aromatic ring.

The hydroxyl group is a strongly activating, ortho-, para-directing group, while the halogens (bromo and fluoro) are deactivating but also ortho-, para-directing. The directing influence of the powerful hydroxyl group is dominant, favoring substitution at the ortho position (C2) which is sterically accessible.

## Representative Synthetic Workflow

The following workflow outlines a standard laboratory-scale synthesis via electrophilic nitration. The choice of a mixed acid system (sulfuric and nitric acid) is critical; sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the formation of the highly electrophilic nitronium ion, which is the active nitrating agent.





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